molecular formula C20H21N5O2S B3303916 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 921515-30-2

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B3303916
CAS No.: 921515-30-2
M. Wt: 395.5 g/mol
InChI Key: AFLHTFSJYCPPJW-UHFFFAOYSA-N
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Description

2-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic heterocyclic compound designed for scientific research. Its molecular structure incorporates a fused imidazo[2,1-c][1,2,4]triazole core, a common scaffold in medicinal chemistry, which is substituted at various positions to modulate its properties and biological activity . The 4-methoxyphenyl group at the 7-position is known to enhance lipophilicity, which can improve cell membrane permeability . This core structure is linked via a sulfanyl bridge to an acetamide group that is further functionalized with a 3-methylphenyl ring, adding potential for diverse target interactions. Compounds within this structural class have demonstrated significant potential in various areas of preclinical research. Structural analogs, which share the imidazo[2,1-c][1,2,4]triazole core, have been investigated for their anticancer properties , with studies indicating they can induce apoptosis and inhibit proliferation in various human cancer cell lines . Furthermore, the presence of the triazole and thiazole-related rings suggests potential for antimicrobial activity , as these motifs are frequently found in agents active against Gram-positive and Gram-negative bacteria . Additionally, this class of compounds may exhibit anti-inflammatory effects , potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) . The precise mechanism of action for this specific compound is an area of active investigation, but it is believed to involve the modulation of key enzymatic pathways or receptor interactions . Researchers can utilize this compound as a chemical tool to explore these pathways in vitro. The synthesis of this molecule typically involves multi-step routes, often employing strong bases and various solvents to facilitate key cyclization and coupling reactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-14-4-3-5-15(12-14)21-18(26)13-28-20-23-22-19-24(10-11-25(19)20)16-6-8-17(27-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLHTFSJYCPPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in anticancer research. The imidazo-triazole framework is often associated with:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells. For instance, GI50 values have been reported between 0.74 to 10 μg/mL for similar compounds.
  • Anti-inflammatory Properties : Compounds containing imidazo[2,1-c][1,2,4]triazole rings have shown anti-inflammatory effects in various models, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : The unique structure may also confer antimicrobial properties, making it a candidate for further exploration in treating infections.

Synthetic Routes

The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves several key steps:

  • Preparation of the Imidazo[2,1-c][1,2,4]triazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization with Sulfanyl and Acetamide Groups : Subsequent reactions introduce the sulfanyl and acetamide functionalities.
  • Optimization of Reaction Conditions : Careful control of temperature and the use of catalysts are essential to optimize yield and purity.

Mechanism of Action

The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs (e.g., triazole, sulfanyl, or acetamide groups) and are compared based on synthesis, physicochemical properties, and bioactivity.

Structural Analogues

Compound Name Core Structure Key Substituents Reference
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) 1,2,3-Triazole + acetamide 4-Chlorophenyl, naphthalen-1-yloxy
2-[(4-(3-Methylphenyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-(trifluoromethyl)phenyl)acetamide 1,2,4-Triazole + acetamide 3-Methylphenyl, p-tolylthio, 2-(trifluoromethyl)phenyl
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (11) 1,2,4-Triazole + acetamide 4-Acetylaminophenoxy, 2-methyl-5-nitrophenyl
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1-3.21) 1,2,4-Triazole + acetamide Furan-2-yl, variable substituents (e.g., fluorine, chlorine, methoxy, nitro)

Key Structural-Activity Relationships (SAR)

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro in 11 ) enhance stability and receptor binding.
    • Aryloxy/naphthyloxy groups (e.g., 6m ) improve lipophilicity, aiding membrane penetration.
    • Methoxy groups (e.g., target compound, 4g ) balance solubility and bioactivity.
  • Core Heterocycles: Imidazo-triazole cores (target compound) may offer superior metabolic stability compared to 1,2,3-triazoles (e.g., 6m).

Biological Activity

The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex heterocyclic molecule that features an imidazo[2,1-c][1,2,4]triazole core. This compound is notable for its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Structure and Synthesis

The structure of the compound consists of an imidazo[2,1-c][1,2,4]triazole moiety linked to a sulfanyl group and an acetamide functional group. The presence of a methoxyphenyl group and a methylphenyl group enhances its chemical diversity and potential biological activity.

Synthetic Route

The synthesis typically involves:

  • Formation of the Imidazo[2,1-c][1,2,4]triazole Core: Achieved through cyclization reactions.
  • Introduction of the Sulfanyl Group: Via nucleophilic substitution reactions.
  • Attachment of the Acetamide Moiety: By reacting intermediates with acylating agents.

Anticancer Properties

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays: Compounds similar to 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In one study, derivatives exhibited IC50 values ranging from 12.5 µg/mL to 200 µg/mL against HepG2 cells .
CompoundCell LineIC50 (µg/mL)
6dHepG212.5
6bHepG225
67cMCF-715

Antimicrobial Activity

The imidazo[2,1-c][1,2,4]triazole derivatives have also been evaluated for their antimicrobial properties:

  • In vitro Studies: Compounds have demonstrated significant antibacterial activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with Minimum Inhibitory Concentrations (MIC) often lower than those of standard antibiotics like vancomycin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the phenyl rings significantly influence biological activity. Electron-donating groups like -CH₃ enhance anticancer potency while electron-withdrawing groups reduce activity .

Q & A

Q. What are the key synthetic routes for preparing 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Imidazo-triazole core formation : Condensation of glyoxal derivatives with amines under acidic conditions (e.g., HCl catalysis) to construct the heterocyclic scaffold .
  • Sulfanyl-acetamide coupling : Thiol-alkylation using chloroacetamide intermediates in ethanol/KOH under reflux (1–5 hours), followed by recrystallization for purification .
  • Substituent introduction : Methoxyphenyl and methylphenyl groups are introduced via Suzuki coupling or nucleophilic substitution, optimized at 60–80°C in DMF with triethylamine as a base .

Table 1: Critical Reaction Parameters

StepSolventCatalystTemperatureYield (%)
Core FormationEtOHHCl25°C65–75
Thiol CouplingEtOHKOHReflux80–85
Substituent AdditionDMFEt₃N70°C70–78

Q. How can researchers characterize the compound’s structure and purity?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and sulfanyl linkage (δ 3.5–4.0 ppm for SCH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 437.15) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. Which functional groups are critical for the compound’s biological activity?

  • Imidazo-triazole core : Participates in hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets) .
  • Methoxyphenyl group : Enhances lipophilicity and π-π stacking in hydrophobic binding sites .
  • Sulfanyl-acetamide chain : Modulates solubility and metabolic stability; thioether linkage resists oxidation compared to ethers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Catalyst Screening : Replace KOH with Zeolite (Y-H) to enhance thiol coupling efficiency (yield increases from 80% to 92%) .
  • Solvent Optimization : Use DCM instead of DMF for substituent addition to reduce side reactions (e.g., dimerization) .
  • Flow Chemistry : Implement continuous flow reactors for imidazo-triazole core synthesis, reducing reaction time from 24 hours to 2 hours .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Compare analogs with halogen (e.g., 4-fluorophenyl) or alkyl (e.g., ethyl) groups to assess impact on bioactivity .
  • Pharmacophore Modeling : Use Schrödinger’s Maestro to identify critical interactions (e.g., methoxyphenyl’s role in binding ERα) .

Table 2: SAR of Key Derivatives

SubstituentTarget Affinity (IC₅₀, nM)Solubility (mg/mL)
4-Methoxyphenyl12 ± 1.50.8
4-Fluorophenyl18 ± 2.11.2
4-Chlorophenyl25 ± 3.00.5

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of thioether) .
  • Orthogonal Validation : Confirm anti-proliferative effects via both MTT and apoptosis assays (e.g., Annexin V staining) .

Q. What computational methods predict the compound’s mechanism of action?

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
  • Molecular Dynamics (MD) : Simulate binding to tubulin or topoisomerase II over 100 ns to assess stability .
  • ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity risks (e.g., CYP inhibition) .

Q. How to design in vivo studies to evaluate therapeutic potential?

  • Dosing Regimens : Administer 10–50 mg/kg intraperitoneally in xenograft models, referencing diclofenac sodium as a positive control .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in BALB/c mice over 28 days .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

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